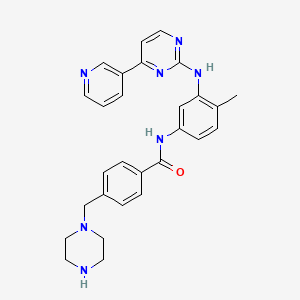
N-デスメチルイマチニブ
概要
説明
N-デスメチルイマチニブは、慢性骨髄性白血病(CML)や消化管間質腫瘍(GIST)の治療に主に使用される、よく知られたチロシンキナーゼ阻害剤であるイマチニブの薬理学的に活性な代謝物です。 この化合物は、特にCYP3A4およびCYP3A5などのシトクロムP450酵素を含む代謝プロセスによって生成されます 。 N-デスメチルイマチニブは、その親化合物であるイマチニブと同等の有意な生物活性を保持しています .
科学的研究の応用
N-Desmethyl Imatinib has a wide range of scientific research applications, including:
作用機序
N-デスメチルイマチニブは、BCR-ABL、c-KIT、および血小板由来成長因子受容体(PDGFR)を含む特定のチロシンキナーゼの活性を阻害することによってその効果を発揮します。これらのキナーゼは、細胞増殖と生存において重要な役割を果たしています。 これらの標的を阻害することによって、N-デスメチルイマチニブは癌細胞の成長と生存を促進するシグナル伝達経路を破壊し、アポトーシス(プログラムされた細胞死)につながります .
類似の化合物:
イマチニブ: 癌治療で広く使用されている親化合物。
ニロチニブ: 類似の作用機序を持つ別のチロシンキナーゼ阻害剤。
ダサチニブ: CMLの治療に使用されるマルチターゲットキナーゼ阻害剤。
ボシュチニブ: CML療法に使用されるデュアルSrc/Ablキナーゼ阻害剤.
N-デスメチルイマチニブの独自性: N-デスメチルイマチニブは、イマチニブの代謝物として形成され、有意な生物活性を保持しているため、ユニークです。 他の代謝物とは異なり、治療効果を継続的に発揮し、臨床および研究の両方において貴重な化合物となっています .
生化学分析
Biochemical Properties
N-Desmethyl Imatinib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These interactions are essential for the compound’s activation and subsequent therapeutic effects. Additionally, N-Desmethyl Imatinib interacts with P-glycoprotein, a drug efflux transporter, which can influence its bioavailability and clearance .
Cellular Effects
N-Desmethyl Imatinib exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the Bcr-Abl tyrosine kinase, a protein that plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition leads to the suppression of abnormal cell proliferation and induces apoptosis in cancer cells. Furthermore, N-Desmethyl Imatinib affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, N-Desmethyl Imatinib exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, N-Desmethyl Imatinib can inhibit other tyrosine kinases, such as c-KIT and PDGFR, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Imatinib can change over time. The compound exhibits a long elimination half-life, which contributes to its sustained therapeutic effects . Studies have shown that N-Desmethyl Imatinib remains stable under various conditions, with minimal degradation observed over extended periods . Long-term exposure to N-Desmethyl Imatinib has been associated with continued inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-Desmethyl Imatinib vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N-Desmethyl Imatinib can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-Desmethyl Imatinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 . This metabolic pathway involves the demethylation of Imatinib to form N-Desmethyl Imatinib, which retains similar therapeutic properties . The compound’s metabolism can be influenced by various factors, including genetic polymorphisms and interactions with other drugs that modulate CYP3A4 activity .
Transport and Distribution
N-Desmethyl Imatinib is transported and distributed within cells and tissues through various transporters and binding proteins. It is a substrate for P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, N-Desmethyl Imatinib interacts with organic cation transporters (OCT1 and OCTN2) and organic anion transporting polypeptides (OATP1A2 and OATP1B3), which play roles in its distribution and elimination .
Subcellular Localization
The subcellular localization of N-Desmethyl Imatinib is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . Additionally, N-Desmethyl Imatinib can accumulate in the nucleus, where it may influence gene expression and other nuclear processes .
準備方法
合成経路と反応条件: N-デスメチルイマチニブは、イマチニブの脱メチル化によって合成されます。このプロセスは、一般的に、制御された条件下で特定の脱メチル化剤の使用を伴います。 一般的な方法の1つは、シトクロムP450酵素、特にCYP3A4およびCYP3A5の使用を伴い、これらはイマチニブからのメチル基の除去を促進します .
工業生産方法: 工業的な設定では、N-デスメチルイマチニブの製造は、微生物または酵素系を使用する大規模な生体変換プロセスを伴います。これらのシステムは、化合物の収量と純度を高めるように最適化されています。 このプロセスは、一貫性と品質を確保するために慎重に監視されています .
化学反応の分析
反応の種類: N-デスメチルイマチニブは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、酸素の添加または水素の除去を伴い、多くの場合、酸化剤によって促進されます。
還元: この反応は、水素の添加または酸素の除去を伴い、通常、還元剤を使用します。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 炭素上のパラジウム、酸化白金.
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究アプリケーション
N-デスメチルイマチニブは、以下を含む幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Imatinib: The parent compound, used widely in cancer treatment.
Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of CML.
Bosutinib: A dual Src/Abl kinase inhibitor used in CML therapy.
Uniqueness of N-Desmethyl Imatinib: N-Desmethyl Imatinib is unique due to its formation as a metabolite of Imatinib and its retention of significant biological activity. Unlike some other metabolites, it continues to exert therapeutic effects, making it a valuable compound in both clinical and research settings .
特性
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYXPHRXIZMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193500 | |
| Record name | CGP-74588 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-02-6 | |
| Record name | N-Desmethylimatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-74588 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-74588 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-desmethyl imatinib exert its therapeutic effect?
A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.
Q2: Does N-desmethyl imatinib exhibit similar potency to imatinib?
A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.
Q3: Are there any differences in the downstream effects of imatinib and N-desmethyl imatinib?
A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.
Q4: How is N-desmethyl imatinib formed in the body?
A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.
Q5: How significant is the contribution of CYP2C8 to N-desmethyl imatinib formation?
A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.
Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?
A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.
Q7: Why is therapeutic drug monitoring of imatinib and N-desmethyl imatinib important?
A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.
Q8: What analytical techniques are commonly employed for quantifying imatinib and N-desmethyl imatinib?
A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.
Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and N-desmethyl imatinib?
A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.
Q10: Are there any known mechanisms of resistance to imatinib and N-desmethyl imatinib?
A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
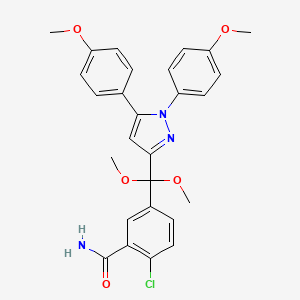
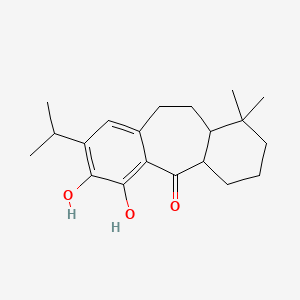
![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)
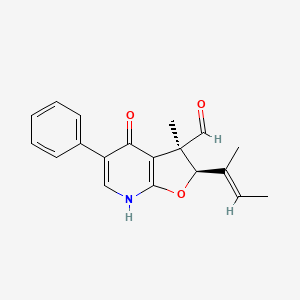
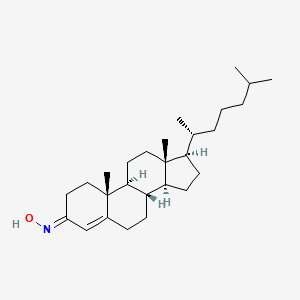
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)
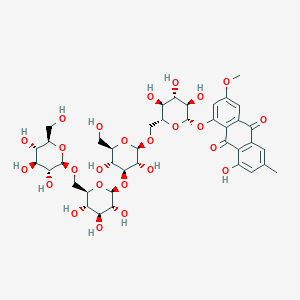
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
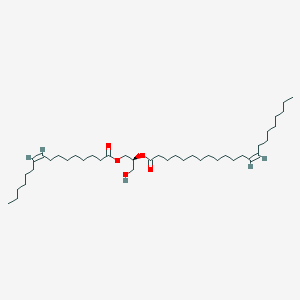
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240961.png)
